Flt3-IN-23

Description

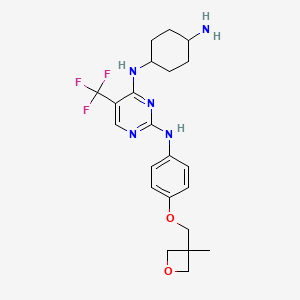

Structure

3D Structure

Properties

Molecular Formula |

C22H28F3N5O2 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

4-N-(4-aminocyclohexyl)-2-N-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-5-(trifluoromethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C22H28F3N5O2/c1-21(11-31-12-21)13-32-17-8-6-16(7-9-17)29-20-27-10-18(22(23,24)25)19(30-20)28-15-4-2-14(26)3-5-15/h6-10,14-15H,2-5,11-13,26H2,1H3,(H2,27,28,29,30) |

InChI Key |

VPEDGTIAOONCJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)COC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors

Preface: Initial searches for a specific molecule designated "Flt3-IN-23" did not yield any publicly available data. Therefore, this guide will focus on a well-characterized and clinically relevant Fms-like tyrosine kinase 3 (FLT3) inhibitor, Gilteritinib , as a representative example to fulfill the user's request for an in-depth technical guide. Gilteritinib is a potent, second-generation, type I FLT3 inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. This guide will adhere to all specified formatting and content requirements.

Introduction to FLT3 and Its Role in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic blasts and contributing to a poor prognosis.[2][3]

The two most common types of activating FLT3 mutations are:

-

Internal Tandem Duplications (ITD): These mutations, found in approximately 25% of AML patients, occur in the juxtamembrane domain of the receptor and lead to ligand-independent dimerization and constitutive activation.[3][4]

-

Tyrosine Kinase Domain (TKD) mutations: These point mutations, occurring in about 6-8% of AML patients, are typically found in the activation loop of the kinase domain and also result in constitutive kinase activity.[4]

The constitutive activation of FLT3 leads to the aberrant activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and inhibit apoptosis.[5][6]

Gilteritinib: A Potent, Second-Generation, Type I FLT3 Inhibitor

Gilteritinib is a small molecule inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations. As a Type I inhibitor , it binds to the ATP-binding pocket of the FLT3 kinase domain in its active conformation.[7][8] This mode of action allows it to inhibit both ITD and TKD mutants of FLT3. In addition to its potent activity against FLT3, gilteritinib is also known to inhibit the AXL receptor tyrosine kinase, which has been implicated in resistance to other FLT3 inhibitors.[5]

Mechanism of Action of Gilteritinib

Gilteritinib exerts its anti-leukemic effects by competitively inhibiting the binding of ATP to the catalytic site of the FLT3 kinase. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascades that are essential for the survival and proliferation of FLT3-mutated AML cells.

Signaling Pathway Inhibition:

The inhibition of FLT3 by gilteritinib leads to the downregulation of key downstream signaling pathways:

-

STAT5 Pathway: Constitutive STAT5 signaling, a hallmark of FLT3-ITD mutations, is potently inhibited by gilteritinib, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators.[5][6]

-

MAPK/ERK Pathway: The RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, is also suppressed upon FLT3 inhibition by gilteritinib.[5]

-

PI3K/AKT Pathway: This pathway, which is vital for cell survival and glucose metabolism, is another key target of gilteritinib-mediated FLT3 inhibition.[5]

Quantitative Data

The potency and selectivity of gilteritinib have been characterized in various preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Gilteritinib

| Kinase Target | IC50 (nM) |

| FLT3 | 0.29 |

| AXL | 0.73 |

| c-KIT | 26 |

| PDGFRα | 44 |

| PDGFRβ | 31 |

| VEGFR2 | 110 |

Data compiled from publicly available sources.

Table 2: Cellular Activity of Gilteritinib in FLT3-Mutated Cell Lines

| Cell Line | FLT3 Mutation | GI50 (nM) |

| MV4-11 | FLT3-ITD | 1.8 |

| MOLM-13 | FLT3-ITD | 2.9 |

| Ba/F3-FLT3-ITD | FLT3-ITD | 1.8 |

| Ba/F3-FLT3-D835Y | FLT3-TKD | 1.6 |

GI50: 50% growth inhibition. Data compiled from publicly available sources.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize FLT3 inhibitors like gilteritinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Protocol:

-

Reagents: Purified recombinant human FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., a synthetic peptide or Myelin Basic Protein), and the test compound (Gilteritinib).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, kinase buffer, and the diluted test compound. c. Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes). d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.[9][10]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound in a cell-based assay.

Protocol:

-

Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in appropriate growth medium.

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. Serially dilute the test compound (Gilteritinib) in the growth medium. c. Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Western Blotting for Phospho-FLT3 and Downstream Signaling

Objective: To qualitatively or semi-quantitatively assess the inhibition of FLT3 phosphorylation and its downstream signaling pathways in cells treated with an inhibitor.

Protocol:

-

Cell Treatment: Treat FLT3-mutated AML cells with various concentrations of the test compound (Gilteritinib) for a specified time.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Compare the intensity of the phosphorylated protein bands to the total protein bands to assess the degree of inhibition at different compound concentrations.

Conclusion

Gilteritinib serves as a prime example of a rationally designed targeted therapy for a genetically defined subset of AML. Its mechanism of action, centered on the potent and specific inhibition of the constitutively activated FLT3 receptor, has been thoroughly characterized through a variety of in vitro and cellular assays. The detailed understanding of its interaction with the FLT3 signaling pathway and the availability of robust experimental protocols for its evaluation are crucial for the ongoing development of novel and improved therapies for FLT3-mutated AML. This guide provides a foundational understanding of the core principles and methodologies employed in the research and development of such targeted agents.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 3. mdpi.com [mdpi.com]

- 4. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Flt3-IN-23: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of Flt3-IN-23, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, particularly those focused on acute myeloid leukemia (AML).

Introduction to FLT3 and this compound

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.

This compound (also referred to as compound 15 in the primary literature) is a novel, potent 2-aminopyrimidine derivative that has demonstrated significant inhibitory activity against both wild-type FLT3 and its clinically relevant mutants. Its efficacy in preclinical studies suggests its potential as a therapeutic agent for FLT3-mutated AML.

Chemical Properties and Data

This compound is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₈F₃N₅O₂ |

| Molecular Weight | 467.49 g/mol |

| IUPAC Name | (R)-N-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)phenyl)-5-(trifluoromethyl)-[2,4'-bipyrimidine]-2'-amine |

| SMILES | FC(F)(F)c1cncc(n1)-c1nc(N[C@H]2CC--INVALID-LINK--CC2)ncc1-c1ccc(cc1)OCC1(C)COC1 |

| CAS Number | 2489528-97-2 |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol based on the published literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents to be sourced from reputable chemical suppliers.

-

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane).

-

Catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃).

-

Bases (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃), Sodium tert-butoxide).

-

Other reagents (e.g., N-Bromosuccinimide (NBS), Bis(pinacolato)diboron, tert-Butyloxycarbonyl anhydride (Boc₂O)).

-

Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, nitrogen atmosphere setup).

-

Purification equipment (e.g., silica gel for column chromatography, preparative HPLC).

-

Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer).

Procedure:

The synthesis involves a Suzuki coupling reaction as a key step to form the bipyrimidine core, followed by functional group manipulations to introduce the side chains.

Step 1: Synthesis of the pyrimidine building blocks. (Detailed synthesis of the boronic ester and the halogenated pyrimidine precursors would be described here based on the specific starting materials from the primary literature).

Step 2: Suzuki Coupling.

-

To a solution of the halogenated pyrimidine (1 equivalent) and the pyrimidine boronic ester (1.2 equivalents) in a mixture of dioxane and water (4:1) is added potassium carbonate (2 equivalents).

-

The mixture is degassed with nitrogen for 15 minutes.

-

Pd(dppf)Cl₂ (0.1 equivalents) is added, and the reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the bipyrimidine core.

Step 3: Introduction of the side chain.

-

The Boc-protected amine precursor is deprotected using trifluoroacetic acid (TFA) in DCM.

-

The resulting amine is coupled with the bipyrimidine core via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. For the Buchwald-Hartwig amination:

-

To a solution of the halogenated bipyrimidine (1 equivalent) and the amine (1.2 equivalents) in anhydrous toluene is added sodium tert-butoxide (1.5 equivalents).

-

The mixture is degassed with nitrogen for 15 minutes.

-

Pd₂(dba)₃ (0.05 equivalents) and a suitable phosphine ligand (e.g., Xantphos, 0.1 equivalents) are added.

-

The reaction is heated to 110 °C under a nitrogen atmosphere for 16 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by preparative HPLC to afford this compound.

-

Step 4: Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activity and In Vitro Assays

This compound exhibits potent inhibitory activity against FLT3 kinase and demonstrates significant anti-proliferative effects in AML cell lines harboring FLT3 mutations.

Quantitative Data

| Assay | IC₅₀ (nM) |

| FLT3 (Wild-Type) Kinase Assay | 7.42 ± 1.23 |

| FLT3-D835Y Kinase Assay | 9.21 ± 0.04 |

| MV4-11 Cell Proliferation Assay | 0.83 ± 0.15 |

| MOLM-13 Cell Proliferation Assay | 10.55 ± 1.70 |

Experimental Protocols

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the FLT3 enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human FLT3 (wild-type or mutant) enzyme.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP.

-

FLT3 substrate (e.g., a synthetic peptide).

-

This compound (serially diluted).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).

-

Microplate reader.

Procedure:

-

Add 5 µL of kinase buffer containing the FLT3 enzyme to the wells of a 384-well plate.

-

Add 2.5 µL of this compound at various concentrations (in a suitable solvent like DMSO, with final DMSO concentration ≤ 1%) or vehicle control.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP in kinase buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

The luminescent signal, which is proportional to the amount of ADP produced, is read on a microplate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Principle: This assay determines the effect of this compound on the viability and proliferation of AML cells. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay quantifies the amount of ATP, an indicator of metabolically active cells.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13).

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

This compound (serially diluted).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Procedure:

-

Seed the AML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (if applicable).

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling pathways.

FLT3 Signaling Pathway

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Evaluation

An In-depth Technical Guide to the Target Profile and Selectivity of FLT3 Inhibitors

Disclaimer: Information regarding a specific molecule designated "Flt3-IN-23" is not publicly available. This guide provides a representative target profile and selectivity analysis based on well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as quizartinib and gilteritinib, to serve as a technical reference for researchers, scientists, and drug development professionals.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide details the target profile and selectivity of representative FLT3 inhibitors, outlining the methodologies used for their characterization.

Target Profile and Selectivity of Representative FLT3 Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Highly selective inhibitors are expected to have fewer off-target effects. The target profile of FLT3 inhibitors is typically assessed through comprehensive kinase screening panels. Below are the selectivity profiles for two prominent FLT3 inhibitors, quizartinib and gilteritinib.

Quizartinib (AC220) is a second-generation, potent, and highly selective type II FLT3 inhibitor.[1] It demonstrates significant affinity for FLT3, particularly the ITD mutant form.[2]

Gilteritinib (ASP2215) is another potent FLT3 inhibitor that has shown efficacy against both ITD and TKD mutations.[3] It is also known to inhibit AXL kinase, which has been implicated in resistance to FLT3 inhibition.[3]

Table 1: Biochemical Potency and Selectivity of Quizartinib

| Target Kinase | Kd (nM) | Reference |

| FLT3 | 3.3 | [4] |

| KIT | <10 | [4] |

| RET | >10 | [2] |

| CSF1R | >10 | [2] |

| PDGFRα | >10 | [2] |

| PDGFRβ | >10 | [2] |

Table 2: Biochemical Potency and Selectivity of Gilteritinib

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 1-2 | [3] |

| AXL | 41 | [5] |

| ALK | Data not quantified | [3] |

| LTK | Data not quantified | [3] |

| c-Kit | 102 | [3] |

Experimental Protocols

The characterization of FLT3 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FLT3 enzyme.

Materials:

-

Recombinant human FLT3 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

Test inhibitor (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).[6]

-

Add 2 µL of a solution containing the FLT3 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the MBP substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 120 minutes).[6]

-

To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[6]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular FLT3 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.

Objective: To assess the potency of a compound in inhibiting FLT3 activity within intact cells.

Materials:

-

A cell line expressing a constitutively active form of FLT3 (e.g., MV4-11, which harbors an FLT3-ITD mutation) or cells engineered to express FLT3-ITD.[7]

-

Cell culture medium and supplements.

-

Test inhibitor (serially diluted).

-

Lysis buffer.

-

Phospho-FLT3 specific antibody.

-

Total FLT3 antibody.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

ELISA plates or Western blot apparatus.

-

Detection reagents (e.g., chemiluminescent substrate).

Procedure (ELISA-based):

-

Seed the FLT3-expressing cells in a 96-well plate and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).

-

Lyse the cells to release the cellular proteins.

-

In an ELISA plate coated with a capture antibody for total FLT3, add the cell lysates and incubate.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody specific for phosphorylated FLT3 (pFLT3) and incubate.

-

Wash the plate and add a secondary antibody conjugated to HRP.

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

-

Normalize the pFLT3 signal to the total FLT3 amount and determine the IC50 value.

Visualizations

FLT3 Signaling Pathway

References

- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Binding Kinetics of Inhibitors to FMS-like Tyrosine Kinase 3 (FLT3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific binding kinetics and detailed experimental protocols for a compound designated "Flt3-IN-23" are not publicly available in the scientific literature. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for characterizing the binding kinetics of inhibitors to the FMS-like Tyrosine Kinase 3 (FLT3) receptor, using data from well-documented FLT3 inhibitors as illustrative examples.

Introduction

FMS-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is a key regulator of hematopoiesis, playing a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has emerged as a critical therapeutic target in AML, leading to the development of numerous small molecule inhibitors.

Understanding the binding kinetics of these inhibitors—the rates of association (k_on) and dissociation (k_off), which determine the binding affinity (K_d)—is paramount for the development of effective and durable therapies. These kinetic parameters provide deeper insights into an inhibitor's mechanism of action, its residence time on the target, and its potential for in vivo efficacy, beyond simple measures of potency like IC50.

This technical guide will delve into the FLT3 signaling pathway, present representative binding kinetics data for known FLT3 inhibitors, and provide detailed experimental protocols for the key techniques used to measure these interactions.

The FLT3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] This activation creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that regulate cell fate. The primary signaling pathways activated by FLT3 include:

-

RAS/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K/Akt Pathway: This cascade is a central regulator of cell survival, growth, and metabolism.

-

JAK/STAT Pathway: While activated by wild-type FLT3, the STAT5 branch is potently and constitutively activated by FLT3-ITD mutations, contributing significantly to leukemogenesis.[1]

In AML, FLT3-ITD and FLT3-TKD mutations result in the constitutive activation of these pathways in the absence of the FLT3 ligand, leading to aberrant cell proliferation and survival.[1]

Binding Kinetics of FLT3 Inhibitors: Representative Data

While specific data for this compound is unavailable, the following table summarizes binding and potency data for several well-characterized FLT3 inhibitors to provide a comparative baseline. These values are determined through various biochemical and cellular assays.

| Inhibitor | Target(s) | Assay Type | Parameter | Value | Reference |

| Gilteritinib | FLT3, AXL, ALK | In vitro kinase assay | IC₅₀ (FLT3) | 0.29 nM | [3] |

| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | <1 nM | [3] | |

| Quizartinib (AC220) | FLT3 | Binding Assay | K_d | 0.4 nM | [4] |

| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | 1.1 nM | [4] | |

| Midostaurin (PKC412) | FLT3, KIT, PDGFR | Binding Assay | K_d | 11 nM | [4] |

| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | 10 nM | [4] | |

| Sunitinib | FLT3, KIT, VEGFR | Binding Assay | K_d | 0.3 nM | [4] |

| FLT3-ITD | Cell-based autophosphorylation | IC₅₀ | 12 nM | [4] | |

| Crenolanib | FLT3, PDGFR | Biochemical Assay | pIC₅₀ | 9.60 | [5] |

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of potency but can be influenced by assay conditions (e.g., ATP concentration).

-

K_d (Dissociation constant): A measure of binding affinity, representing the concentration of inhibitor at which 50% of the target protein is occupied at equilibrium. A lower K_d indicates a higher binding affinity. It is calculated as k_off / k_on.

-

pIC₅₀: The negative logarithm of the IC₅₀ value.

Experimental Protocols for Determining Binding Kinetics

The quantitative analysis of inhibitor binding kinetics is most commonly performed using label-free biosensor technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, typically the kinase) is immobilized. The other binding partner (the analyte, the inhibitor) is flowed over the surface.

Methodology:

-

Immobilization of FLT3 Kinase:

-

The purified recombinant FLT3 kinase domain is covalently immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.[6]

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The FLT3 protein, in a buffer of appropriate pH (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active sites on the surface are deactivated with an injection of ethanolamine.

-

A reference channel is prepared similarly but without the protein to allow for subtraction of non-specific binding and bulk refractive index changes.

-

-

Kinetic Analysis:

-

A running buffer (e.g., HBS-EP+ containing DMSO to match the inhibitor solvent) is continuously flowed over the sensor chip to establish a stable baseline.

-

The small molecule inhibitor is prepared in a series of concentrations (e.g., a 3-fold dilution series from 1 µM to 0.4 nM) in the running buffer.

-

Each concentration is injected over the ligand (FLT3) and reference surfaces for a defined period (association phase, e.g., 120 seconds), followed by a flow of running buffer alone (dissociation phase, e.g., 300 seconds).[7]

-

The sensor surface is regenerated between inhibitor injections if necessary, using a pulse of a low pH buffer or a high salt concentration to remove any remaining bound analyte.

-

-

Data Analysis:

-

The response data (measured in Response Units, RU) is double-referenced by subtracting the signal from the reference channel and from a buffer-only (blank) injection.

-

The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using specialized software (e.g., TraceDrawer).[7]

-

This fitting process yields the association rate constant (k_on, M⁻¹s⁻¹), the dissociation rate constant (k_off, s⁻¹), and the equilibrium dissociation constant (K_d, M).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a true in-solution technique that requires no modification or immobilization of the binding partners. ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a, the inverse of K_d), binding stoichiometry (n), and the enthalpy of binding (ΔH).

Methodology:

-

Sample Preparation:

-

Purified recombinant FLT3 kinase domain is placed in the sample cell of the calorimeter at a known concentration (e.g., 10-20 µM).

-

The small molecule inhibitor is loaded into the injection syringe at a concentration typically 10-15 times that of the protein (e.g., 150-200 µM).

-

Both the protein and the inhibitor must be in the exact same buffer to minimize heats of dilution. The buffer should contain a small percentage of DMSO if the inhibitor is dissolved in it.

-

-

Titration Experiment:

-

The sample cell containing the protein is maintained at a constant temperature.

-

A series of small, precisely measured aliquots of the inhibitor from the syringe are injected into the sample cell.

-

With each injection, the heat change resulting from the binding interaction is measured by the instrument relative to a reference cell.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.

-

These peak areas are integrated and plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model).

-

This analysis directly yields the binding constant (K_a), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Recent advancements in ITC methodology also allow for the determination of kinetic parameters (k_on and k_off) by analyzing the shape and return to baseline of the injection peaks, providing a powerful alternative to SPR for a complete thermodynamic and kinetic characterization.[8][9][10]

Conclusion

A thorough understanding of the binding kinetics of inhibitors to FLT3 is fundamental for the rational design and optimization of novel therapeutics for AML. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for such investigations. Techniques like SPR and ITC are indispensable tools, offering detailed insights into the affinity, residence time, and thermodynamic drivers of inhibitor-target interactions. This kinetic information, when integrated with cellular potency and selectivity data, is crucial for advancing drug candidates with the highest potential for clinical success.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. bioradiations.com [bioradiations.com]

- 7. nicoyalife.com [nicoyalife.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]

Flt3-IN-23: A Technical Guide for Investigating FLT3-ITD Mutations in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Flt3-IN-23, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), for studying FLT3 internal tandem duplication (ITD) mutations in Acute Myeloid Leukemia (AML). This document outlines the mechanism of action of FLT3-ITD, the role of this compound in its inhibition, and detailed protocols for key experimental procedures.

Introduction to FLT3-ITD in AML

Acute Myeloid Leukemia is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FLT3 gene, with internal tandem duplications (ITD) being the most common type. These FLT3-ITD mutations lead to ligand-independent constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and ultimately drives leukemogenesis, correlating with a poor prognosis for patients. The constitutive activation of FLT3-ITD triggers downstream signaling cascades, primarily the STAT5, MAPK, and PI3K/AKT pathways, which are crucial for the survival and proliferation of leukemic cells.

This compound: A Potent FLT3 Inhibitor

This compound is a small molecule inhibitor of FLT3. While extensive public data on this specific compound is limited, it is identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) with a reported IC50 of 7.42 nM. It has demonstrated antiproliferative activities against BaF3 cells engineered to express various FLT3-TKD and FLT3-ITD-TKD mutations. The study of specific and potent FLT3 inhibitors like this compound is critical for understanding the underlying biology of FLT3-ITD AML and for the development of novel therapeutic strategies.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Further research is required to determine its specific activity against common FLT3-ITD positive AML cell lines such as MV4-11 and MOLM-13.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line |

| This compound | FMS-like tyrosine kinase 3 (FLT3) | Kinase Assay | 7.42 | N/A |

Signaling Pathways

The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways that are critical for the survival and proliferation of AML cells. This compound, by inhibiting the kinase activity of FLT3, is expected to block these downstream signals.

Caption: FLT3-ITD signaling pathways in AML and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy and mechanism of action. The following are generalized protocols for key experiments, which should be optimized for specific experimental conditions.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of FLT3-ITD.

Caption: Workflow for a biochemical kinase assay to determine the IC50 of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Prepare solutions of recombinant human FLT3-ITD enzyme, a suitable peptide substrate, and ATP.

-

-

Reaction Setup:

-

In a 96-well plate, add the kinase buffer, the serially diluted this compound, and the FLT3-ITD enzyme.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of FLT3-ITD positive AML cell lines.

Methodology:

-

Cell Culture:

-

Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

-

Assay Setup:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Measurement:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.

-

Incubate for an appropriate time to allow for the conversion of the reagent by viable cells.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

In Vitro Characterization of FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Flt3-IN-23" is not publicly available. This guide provides a comprehensive overview of the in vitro characterization of FMS-like tyrosine kinase 3 (FLT3) inhibitors, drawing upon established methodologies and data for well-documented inhibitors. This document is intended for researchers, scientists, and drug development professionals.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2][3][4][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive kinase activity and promoting leukemic cell survival and proliferation.[1][2][3][6][7][8][9][10][11] Consequently, FLT3 has emerged as a key therapeutic target in AML.[6][9] This guide outlines the essential in vitro assays and data presentation for the characterization of novel FLT3 inhibitors.

Quantitative Data Summary

The in vitro activity of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various assays. Below is a summary of representative data for several known FLT3 inhibitors against common FLT3-mutant cell lines, MOLM-13 and MV4-11, which are heterozygous and homozygous for the FLT3-ITD mutation, respectively.[6][12]

| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| Midostaurin | MOLM-13 | Cell Viability | 200 | [12][13] |

| Quizartinib (AC220) | MOLM-13 | Cell Viability | ~200 | [12][13] |

| Gilteritinib (ASP2215) | MOLM-13 | Cell Viability | ~200 | [12][13] |

| CCT137690 | MOLM-13 | MTS Assay | 23 | [14] |

| CCT137690 | MV4-11 | MTS Assay | 62 | [14] |

| Ponatinib | MV4-11, MOLM-13 | Cell Viability | < 4 | [15] |

| Cabozantinib | MV4-11, MOLM-13 | Cell Viability | < 4 | [15] |

| WS6 | MV4-11, MOLM-13 | Cell Viability | < 4 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro characterization data.

1. Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

-

ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[16] The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity.[16][17]

-

Protocol:

-

Prepare a reaction mixture containing FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[16]

-

Add serial dilutions of the test inhibitor.

-

Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[16]

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]

-

Measure luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

-

-

LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.[18]

-

Protocol:

-

A europium-labeled anti-tag antibody is used to label the FLT3 kinase.

-

An Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase, bringing the donor (europium) and acceptor (Alexa Fluor® 647) fluorophores in close proximity, resulting in a high FRET signal.

-

The test inhibitor competes with the tracer for binding to the kinase.

-

Inhibitor binding disrupts the FRET, leading to a decrease in the signal.

-

The IC50 is calculated from the dose-response curve of the inhibitor.

-

-

2. Cellular Proliferation and Viability Assays

These assays determine the effect of the inhibitor on the growth and survival of FLT3-dependent cancer cells.

-

MTS Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

Protocol:

-

Seed FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates.[15]

-

Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).[15]

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm. The GI50 value is calculated from the resulting dose-response curve.

-

-

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in 96-well plates and treat with the inhibitor as described for the MTS assay.[15]

-

Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence. The IC50 is determined from the dose-response curve.

-

-

3. Target Engagement and Downstream Signaling Assays

These assays confirm that the inhibitor engages its target in a cellular context and modulates downstream signaling pathways.

-

Cellular FLT3 Phosphorylation Assay: This assay measures the autophosphorylation of FLT3 in intact cells.

-

Protocol:

-

-

Western Blotting: This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins, such as STAT5, AKT, and ERK.[7]

-

Protocol:

-

Treat FLT3-mutant cells with the inhibitor for a defined period.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for phosphorylated and total FLT3, STAT5, AKT, and ERK.

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

-

-

Visualizations

FLT3 Signaling Pathway

Caption: Wild-type FLT3 signaling is initiated by ligand binding, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation and survival.[5][7][10][19][20][21]

Mutant FLT3 Constitutive Activation

Caption: Mutant FLT3 undergoes ligand-independent dimerization and constitutive activation, leading to aberrant downstream signaling, most notably potent activation of STAT5.[7][10]

In Vitro Characterization Workflow

Caption: A logical workflow for the in vitro characterization of a novel FLT3 inhibitor, from initial biochemical screening to cellular mechanism of action studies.

References

- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 2. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. The Cytokine Flt3-Ligand in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Very short insertions in the FLT3 gene are of therapeutic significance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 14. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. promega.com [promega.com]

- 17. FLT3 Kinase Enzyme System Application Note [promega.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Reactome | FLT3 Signaling [reactome.org]

- 20. researchgate.net [researchgate.net]

- 21. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Flt3 Inhibitors in Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FMS-like tyrosine kinase 3 (Flt3) inhibitors in cell-based assays. The protocols detailed below are designed for the evaluation of Flt3 inhibitors against acute myeloid leukemia (AML) cell lines harboring Flt3 mutations.

Introduction to Flt3 in AML

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4] The two most frequent types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][5] These mutations lead to constitutive, ligand-independent activation of the Flt3 receptor, promoting uncontrolled cell growth and survival of leukemic blasts.[1][3][4] Consequently, Flt3 has emerged as a key therapeutic target in AML.

Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3 receptors.[5] These small molecule inhibitors can be classified into two main types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[3]

This document provides detailed protocols for assessing the cellular activity of a representative Flt3 inhibitor, referred to here as Flt3-IN-23, using common AML cell lines that express mutated Flt3.

Data Presentation

Table 1: In Vitro Cellular Activity of Representative Flt3 Inhibitors

| Compound | Target | Cell Line | Assay | IC50 (nM) | Reference |

| Midostaurin | Flt3, other kinases | MOLM-13 | Cell Viability | ~200 | [6] |

| Gilteritinib | Flt3, AXL | MV4-11 | Cell Viability | 7.99 | [7] |

| Quizartinib | Flt3 | MV4-11 | Cell Viability | 4.76 | [7] |

| Sorafenib | Flt3, other kinases | MV4-11 | Cell Viability | - | [8] |

| CCT137690 | Flt3, Aurora kinases | MOLM-13 | Cell Viability (MTS) | 23 | [9] |

| CCT137690 | Flt3, Aurora kinases | MV4-11 | Cell Viability (MTS) | 62 | [9] |

| 4ACP | Flt3, TrKA | MV4-11 | Antiproliferative | 38.8 | [10] |

| 4ACP | Flt3, TrKA | MOLM-13 | Antiproliferative | 54.9 | [10] |

Signaling Pathway Diagram

The diagram below illustrates the canonical Flt3 signaling pathway and the downstream cascades that are constitutively activated by Flt3-ITD mutations, leading to cell proliferation and survival.

Caption: Flt3 signaling pathway and points of inhibition.

Experimental Protocols

Cell Culture

Cell Lines:

-

MOLM-13: Human acute myeloid leukemia cell line with heterozygous FLT3-ITD mutation.[6][7]

-

MV4-11: Human acute myeloid leukemia cell line with homozygous FLT3-ITD mutation.[6][7]

Culture Conditions:

-

Media: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

MOLM-13 or MV4-11 cells

-

96-well clear-bottom plates

-

This compound (dissolved in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

-

MOLM-13 or MV4-11 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Flt3 Signaling

This technique is used to detect the phosphorylation status of Flt3 and its downstream signaling proteins.

Materials:

-

MOLM-13 or MV4-11 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at various concentrations for a short duration (e.g., 2-4 hours).[11]

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a novel Flt3 inhibitor.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]

- 9. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. haematologica.org [haematologica.org]

Application Notes and Protocols for a Novel FLT3 Inhibitor (e.g., Flt3-IN-23) in In Vivo Mouse Models of AML

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

These application notes provide a comprehensive overview and generalized protocols for the in vivo evaluation of a novel FLT3 inhibitor, exemplified here as Flt3-IN-23, in mouse models of AML. The methodologies and data presented are based on established protocols for other well-characterized FLT3 inhibitors, such as gilteritinib, quizartinib, and sunitinib, and are intended to serve as a guide for the preclinical assessment of new chemical entities targeting FLT3.

FLT3 Signaling Pathway in AML

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways critical for cell survival and proliferation, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways. A diagram of this aberrant signaling cascade is presented below.

Caption: Aberrant FLT3 signaling in AML.

In Vivo Efficacy Studies in AML Mouse Models

The in vivo efficacy of a novel FLT3 inhibitor is typically evaluated in xenograft mouse models using human AML cell lines harboring FLT3 mutations or in patient-derived xenograft (PDX) models.

Representative Data from Preclinical Studies of FLT3 Inhibitors

The following tables summarize representative dosage and efficacy data for established FLT3 inhibitors in mouse models of AML. This information can guide dose-range finding studies for a novel inhibitor like this compound.

| Inhibitor | Mouse Model | Cell Line | Dosage | Administration Route | Outcome |

| Gilteritinib | Nude Mice | MV4-11 (FLT3-ITD) | 10, 30 mg/kg | Oral Gavage (daily) | Tumor regression at 30 mg/kg. |

| Quizartinib | NOD/SCID Mice | MV4-11 (FLT3-ITD) | 0.3 - 10 mg/kg | Oral Gavage (daily) | Dose-dependent tumor growth inhibition. |

| Sunitinib | C57BL/6 Mice | - | 20 - 40 mg/kg/day | In diet | Achieves plasma concentrations sufficient to inhibit VEGFR and PDGFR phosphorylation. |

| Foretinib | NSG Mice | MOLM13 (FLT3-ITD) | 15 mg/kg | Oral Gavage (daily) | Significantly prolonged survival. |

| Inhibitor | Mouse Model | Efficacy Metric | Result |

| Gilteritinib | Systemic Disseminated AML Model (MV4-11-luc) | Survival | Significantly prolonged survival at 30 mg/kg. |

| Quizartinib | Subcutaneous Xenograft (MOLM-13) | Tumor Growth | Dose-dependent inhibition of tumor growth. |

| Sunitinib | Syngeneic model | Metastasis | Dose-dependent effects on metastasis. |

Experimental Protocols

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous or systemic AML xenograft model to evaluate the efficacy of a novel FLT3 inhibitor.

Caption: Workflow for an AML xenograft study.

Materials:

-

FLT3-mutant human AML cell line (e.g., MV4-11, MOLM-13)

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Phosphate-buffered saline (PBS)

-

Matrigel (for subcutaneous injection)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Calipers

-

Bioluminescence imaging system (for systemic models with luciferase-expressing cells)

Procedure:

-

Cell Culture: Culture FLT3-mutant AML cells according to standard protocols.

-

Cell Preparation: Harvest cells and resuspend in sterile PBS. For subcutaneous models, mix the cell suspension with an equal volume of Matrigel.

-

Injection:

-

Subcutaneous Model: Inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

Systemic Model: Inject 0.5-5 x 10^6 cells in a volume of 100 µL into the tail vein of each mouse.

-

-

Tumor Growth/Engraftment Monitoring:

-

Subcutaneous Model: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Systemic Model: Monitor leukemia engraftment by bioluminescence imaging or flow cytometry of peripheral blood for human CD45+ cells.

-

-

Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³) or when systemic engraftment is confirmed, randomize mice into treatment and control groups. Administer this compound or vehicle control via the determined route (e.g., oral gavage) and schedule.

-

Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity daily or as required. For survival studies, monitor mice until they meet predefined endpoint criteria.

-

Endpoint Analysis: At the end of the study, euthanize mice and collect tumors, bone marrow, and spleen for pharmacodynamic and biomarker analysis (e.g., Western blot for p-FLT3, p-STAT5; immunohistochemistry).

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Sonicator or vortex mixer

-

Oral gavage needles

Procedure:

-

Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, to prepare a 10 mg/mL suspension for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), weigh the appropriate amount of this compound and add the vehicle.

-

Suspension: Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily or as stability data allows.

-

Administration: Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. The volume administered is typically 100-200 µL for a 20-25g mouse.

Pharmacodynamic Analysis

To confirm target engagement and downstream pathway inhibition by this compound in vivo, pharmacodynamic studies are crucial.

Application Notes and Protocols: Detection of p-FLT3 Inhibition by Flt3-IN-23 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4][5] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, promoting uncontrolled cell growth and survival.[2][3][6][7]

Flt3-IN-23 is a potent and selective inhibitor of FLT3 kinase activity. By competing with ATP for binding to the kinase domain, this compound is expected to block the autophosphorylation of the FLT3 receptor, thereby inhibiting downstream signaling and inducing apoptosis in FLT3-mutated cancer cells.[8] This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting FLT3 phosphorylation using Western blotting, a fundamental technique for characterizing the molecular effects of targeted therapies.

Signaling Pathway and Inhibitor Action

Upon binding of its ligand (FL), the FLT3 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][9] This phosphorylation creates docking sites for various signaling and adapter proteins, initiating downstream cascades that drive cell proliferation and survival.[3] In AML, mutations can cause ligand-independent dimerization and constitutive phosphorylation of FLT3.[2] this compound, as a tyrosine kinase inhibitor, is designed to prevent this autophosphorylation, thus shutting down these oncogenic signals.

Experimental Protocol: Western Blot for p-FLT3

This protocol describes the treatment of FLT3-dependent AML cell lines (e.g., MV4-11 or MOLM-13, which harbor FLT3-ITD mutations) with this compound, followed by Western blot analysis to detect changes in FLT3 phosphorylation at key activating residues, such as Tyr589/591.[10][11]

I. Materials and Reagents

-

Cell Lines: MV4-11 or MOLM-13 (FLT3-ITD positive)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient)

-

Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol

-

Membranes: PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-FLT3 (Tyr589/591)

-

Rabbit anti-FLT3

-

Mouse or Rabbit anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL Western Blotting Substrate

-

Imaging System: Chemiluminescence imager

II. Experimental Workflow

III. Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed MV4-11 or MOLM-13 cells at a density of 1 x 10^6 cells/mL in culture medium and allow them to grow overnight.

-

Treat cells with varying concentrations of this compound (e.g., a dose-response of 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding (BSA is often preferred for phospho-antibodies).

-

Incubate the membrane with the primary antibody against p-FLT3 (Tyr589/591) overnight at 4°C with gentle agitation. (See Table 1 for recommended dilutions).

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To confirm equal protein loading and to assess total FLT3 levels, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.

-

Data Presentation

The following table summarizes typical antibody dilutions for Western blot analysis. Researchers should optimize these concentrations for their specific experimental conditions.

| Antibody Target | Host Species | Clonality | Recommended Dilution | Vendor Example |

| p-FLT3 (Tyr589/591) | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology #3464[12] |

| p-FLT3 (Tyr591) | Rabbit | Polyclonal | Varies by vendor | Cell Signaling Technology #3461[13] |

| Total FLT3 | Rabbit | Polyclonal | 1:500 - 1:2000 | Proteintech 21049-1-AP[14] |

| β-actin | Mouse | Monoclonal | 1:1000 - 1:5000 | Varies |

Expected Results

A successful experiment will show a dose-dependent decrease in the signal for phosphorylated FLT3 in cells treated with this compound compared to the vehicle-treated control. The levels of total FLT3 and the loading control (β-actin) should remain relatively constant across all lanes, confirming that the observed decrease in p-FLT3 is due to the inhibitory action of this compound and not due to variations in protein loading or total protein degradation within the short treatment window. The FLT3 protein may appear as two bands, a 130 kDa underglycosylated form and a 160 kDa mature glycosylated form.[11] Inhibition of phosphorylation can sometimes lead to an accumulation of the mature 160 kDa form.[11]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. betalifesci.com [betalifesci.com]

- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | FLT3 Signaling [reactome.org]

- 10. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 11. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]